molecular formula C10H14O6 B1595524 Ethylene glycol diacetoacetate CAS No. 5459-04-1

Ethylene glycol diacetoacetate

Cat. No. B1595524
CAS RN: 5459-04-1
M. Wt: 230.21 g/mol
InChI Key: SJCUPJATWUWGAV-UHFFFAOYSA-N
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Description

Ethylene Glycol Diacetoacetate (EGDA) is an acetic acid ester of ethylene glycol . It has a molecular formula of C10H14O6 . It is widely used as a hardener for silicates .


Synthesis Analysis

EGDA can be prepared from ethylene glycol and acetic acid, via esterification in the presence of supported ionic liquids . A novel biochemical pathway for Ethylene Glycol production has been reported in Clostridium autoethanogenum .


Molecular Structure Analysis

The molecular structure of EGDA consists of two acetyl groups attached to an ethylene glycol backbone . The predicted values of the torsion angles and bond angles are found to be in agreement with the crystal structure data on the benzoate derivatives of ethylene glycol .


Chemical Reactions Analysis

The decomposition of ethylene glycol for hydrogen production on Pt (111) in vapor and aqueous phases has been investigated .


Physical And Chemical Properties Analysis

EGDA is a clear, colorless liquid . It has a density of 1.104 g/mL at 20 °C . It is miscible with many organic solvents, including alcohols, ketones, esters, and glycol ethers .

Scientific Research Applications

  • Chemical Properties and Synthesis:

    • Ethylene Glycol (EG) is a crucial organic compound used extensively in industrial processes like energy production, plastics, automobiles, and chemicals. Its unique properties make it a versatile commercial product, and various chemical systems have been explored for EG synthesis. These processes primarily derive from fossil fuels and biomass-based resources (Yue, Zhao, Ma, & Gong, 2012).
  • Industrial Applications:

    • EG is used in the production of polyethylene terephthalate and as an antifreeze. It's also employed as a gas hydrate inhibitor in pipelines among other industrial applications. The study of Pseudomonas putida KT2440's ability to metabolize EG highlights its potential in environmental remediation applications, given its high toxicity tolerance and broad substrate specificity (Franden et al., 2018).
  • Biotechnological Research:

    • In biotechnology, EG is used in the modification of biological macromolecules. For instance, it has been used to alter immune interactions and systemic clearance of therapeutic proteins. This includes treatments of therapeutic cells and tissues to reduce immune and cell adhesive interactions, as demonstrated in the transplantation of xenogeneic islets of Langerhans for treating insulin-dependent diabetes mellitus (Sawhney, Pathak, & Hubbell, 1994).
  • Medical and Pharmaceutical Research:

    • EG's derivatives, such as Poly(ethylene glycol) (PEG), are extensively researched for covalent modification of biological macromolecules for pharmaceutical applications. PEGylation of peptides and proteins is critical for shielding antigenic and immunogenic epitopes, preventing receptor-mediated uptake by the reticuloendothelial system (RES), and preventing degradation by proteolytic enzymes (Roberts, Bentley, & Harris, 2002).
  • Environmental Research:

    • Studies on the biodegradation of EG in simulated subsurface environments are pivotal for understanding its environmental impact. This research is essential for managing industrial solvent use, especially in anti-freeze and de-icing compounds, and its subsequent release into treatment streams and land (McGahey & Bouwer, 1992).
  • Chemical Engineering:

    • An innovative process for synthesizing EGDA in a single reactive distillation column has been investigated. This process focuses on the esterification of ethylene glycol with acetic acid to produce EGDA, highlighting a significant advancement in chemical engineering and process optimization (Huang, Xu, Li, & Zhu, 2016).

Safety And Hazards

EGDA is combustible and containers may explode when heated . It is recommended to keep the product away from heat and sources of ignition . In case of fire, use CO2, dry chemical, or foam for extinction . It is also advised to store EGDA in a well-ventilated place .

properties

IUPAC Name

2-(3-oxobutanoyloxy)ethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-7(11)5-9(13)15-3-4-16-10(14)6-8(2)12/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCUPJATWUWGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203019
Record name Ethylene glycol diacetoacetate
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Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylene glycol diacetoacetate

CAS RN

5459-04-1
Record name Butanoic acid, 3-oxo-, 1,2-ethanediyl ester
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Record name Ethylene glycol diacetoacetate
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Record name NSC24317
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Record name Ethylene glycol diacetoacetate
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Record name Ethylene diacetoacetate
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Record name ETHYLENE GLYCOL DIACETOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Scavengers, R Resins - Polymer - Citeseer
Number of citations: 0

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